Desmethylazelastine Desmethylazelastine
Brand Name: Vulcanchem
CAS No.: 47491-38-3
VCID: VC0192710
InChI: InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2
SMILES: C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Molecular Formula: C21H22ClN3O
Molecular Weight: 367.9 g/mol

Desmethylazelastine

CAS No.: 47491-38-3

VCID: VC0192710

Molecular Formula: C21H22ClN3O

Molecular Weight: 367.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethylazelastine - 47491-38-3

Description

Desmethylazelastine is the primary active metabolite of azelastine, an antihistamine used to treat allergic rhinitis and conjunctivitis . Azelastine, sold under the brand name Astelin, functions as an H1-receptor antagonist, blocking the release of inflammatory mediators, including histamine . After intranasal administration of azelastine hydrochloride, desmethylazelastine reaches plasma concentrations ranging from 20% to 50% of azelastine concentrations . Studies indicate that desmethylazelastine also possesses H1-receptor antagonist activity .

Research shows that desmethylazelastine exhibits a greater affinity for lung tissue compared to azelastine . Following both intravenous and oral administration, the lung's capacity for preferential uptake of desmethylazelastine is approximately six times greater than that of azelastine . This suggests that desmethylazelastine plays a significant role in the overall antihistamine effect of azelastine, particularly in the respiratory system . The elimination half-life of desmethylazelastine is longer than azelastine, with a reported half-life of 54 hours when azelastine hydrochloride is administered orally .

The chemical structure of azelastine is (±)-1-(2H)-phthalazinone, 4-[(4-chlorophenyl) methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-monohydrochloride . Azelastine shares structural similarities with other antihistamines, such as loratadine and cetirizine, although these are not direct metabolites . While the specific cytochrome P450 isoforms responsible for azelastine's biotransformation to desmethylazelastine remain unidentified, clinical interaction studies have not shown pharmacokinetic interactions with CYP3A4 inhibitors like erythromycin . However, cimetidine, a nonspecific P450 inhibitor, can increase azelastine concentrations .

CAS No. 47491-38-3
Product Name Desmethylazelastine
Molecular Formula C21H22ClN3O
Molecular Weight 367.9 g/mol
IUPAC Name 2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one
Standard InChI InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2
Standard InChIKey WRYCMIFVXDQIKN-UHFFFAOYSA-N
SMILES C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Canonical SMILES C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Appearance Pale Yellow Solid
Purity > 95%
Synonyms Desmethylazelastine; 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone; Azelastine Hydrochloride Impurity
PubChem Compound 162558
Last Modified Aug 15 2023

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